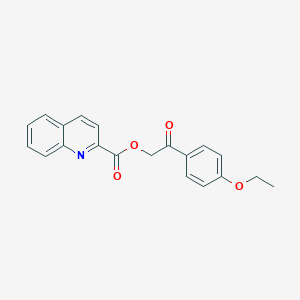
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as EOC, is a quinoline derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Mechanism Of Action
The exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through various pathways. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
Studies have shown that 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate exhibits various biochemical and physiological effects. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to exhibit a wide range of pharmacological activities, which makes it a versatile compound for studying various diseases. However, there are also some limitations to using 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and to identify its molecular targets. Moreover, the development of new synthetic methods for 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and its analogs could lead to the discovery of novel compounds with improved pharmacological properties. Finally, the use of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in combination with other drugs could enhance its therapeutic efficacy and reduce the risk of side effects.
Synthesis Methods
The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves the reaction of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with 2-chloroquinoline-3-carboxylic acid. The resulting compound is then subjected to esterification with methanol and hydrolysis to obtain 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been optimized to increase yield and purity, and various modifications have been made to improve the reaction conditions.
properties
Product Name |
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C20H17NO4/c1-2-24-16-10-7-15(8-11-16)19(22)13-25-20(23)18-12-9-14-5-3-4-6-17(14)21-18/h3-12H,2,13H2,1H3 |
InChI Key |
QZVMANTUEJFLQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



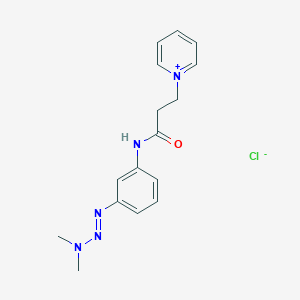
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
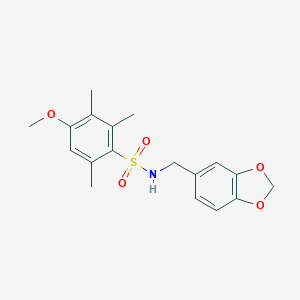

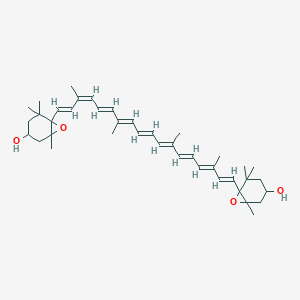
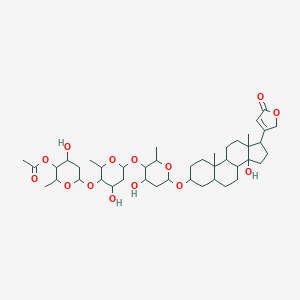


![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
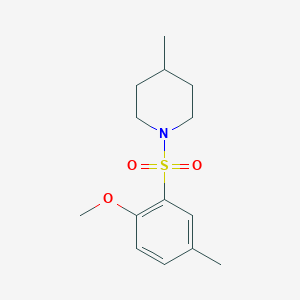
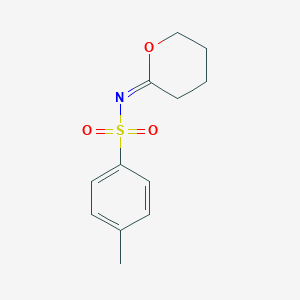
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)